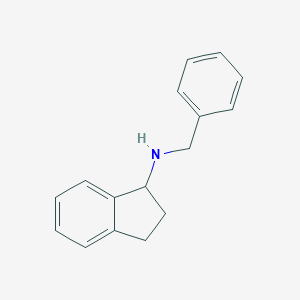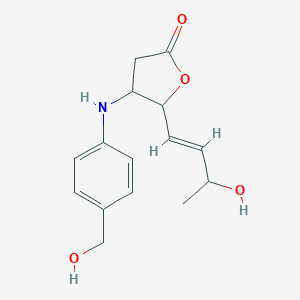
Obscurolide A3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Obscurolide A3 is a natural product that belongs to the obscurin family of compounds. It was first isolated from the marine sponge, Petrosia sp. in 2013. Obscurolide A3 has shown promising results in various scientific research applications due to its unique chemical structure and biological activity.
Mécanisme D'action
The mechanism of action of obscurolide A3 is not fully understood. However, it has been suggested that obscurolide A3 induces cell death in cancer cells by activating the mitochondrial apoptotic pathway. Obscurolide A3 has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This activity may contribute to the neuroprotective effects of obscurolide A3.
Effets Biochimiques Et Physiologiques
Obscurolide A3 has been shown to have various biochemical and physiological effects. In cancer cells, obscurolide A3 induces cell death by activating the mitochondrial apoptotic pathway. In neurodegenerative diseases, obscurolide A3 protects neurons from oxidative stress and prevents the formation of amyloid plaques. Obscurolide A3 has also been shown to inhibit the activity of acetylcholinesterase, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of obscurolide A3 is its unique chemical structure, which makes it a promising candidate for drug development. Obscurolide A3 has also shown promising results in various scientific research applications, including cancer research, neurodegenerative diseases, and microbial infections. However, one of the limitations of obscurolide A3 is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for obscurolide A3 research. One direction is to further investigate the mechanism of action of obscurolide A3, particularly in cancer cells and neurodegenerative diseases. Another direction is to explore the potential use of obscurolide A3 as a drug candidate for various diseases. Additionally, further research is needed to optimize the synthesis method of obscurolide A3 to increase its yield and purity.
Méthodes De Synthèse
The synthesis of obscurolide A3 is a challenging task due to its complex structure. The natural product was initially isolated from Petrosia sp. through a series of chromatography techniques. However, the yield of the natural product was low, and the isolation process was time-consuming. Recently, a synthetic method for obscurolide A3 has been developed, which involves the use of a palladium-catalyzed cyclization reaction. This method has enabled the production of obscurolide A3 in larger quantities and with higher purity.
Applications De Recherche Scientifique
Obscurolide A3 has shown promising results in various scientific research applications, including cancer research, neurodegenerative diseases, and microbial infections. In cancer research, obscurolide A3 has been shown to induce cell death in various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In neurodegenerative diseases, obscurolide A3 has been shown to protect neurons from oxidative stress and prevent the formation of amyloid plaques, which are associated with Alzheimer's disease. In microbial infections, obscurolide A3 has been shown to have antibacterial and antifungal properties.
Propriétés
Numéro CAS |
144398-01-6 |
|---|---|
Nom du produit |
Obscurolide A3 |
Formule moléculaire |
C15H19NO4 |
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
5-[(E)-3-hydroxybut-1-enyl]-4-[4-(hydroxymethyl)anilino]oxolan-2-one |
InChI |
InChI=1S/C15H19NO4/c1-10(18)2-7-14-13(8-15(19)20-14)16-12-5-3-11(9-17)4-6-12/h2-7,10,13-14,16-18H,8-9H2,1H3/b7-2+ |
Clé InChI |
SNVFXNDFGJQWAO-FARCUNLSSA-N |
SMILES isomérique |
CC(/C=C/C1C(CC(=O)O1)NC2=CC=C(C=C2)CO)O |
SMILES |
CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)CO)O |
SMILES canonique |
CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)CO)O |
Synonymes |
obscurolide A3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



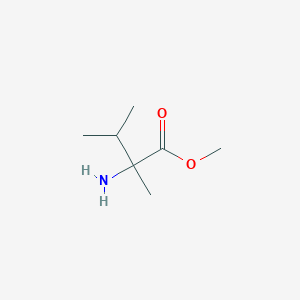

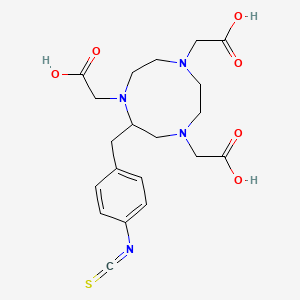
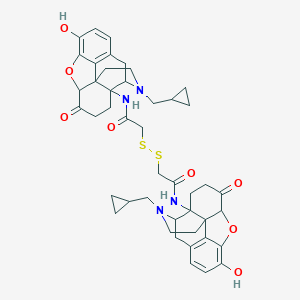
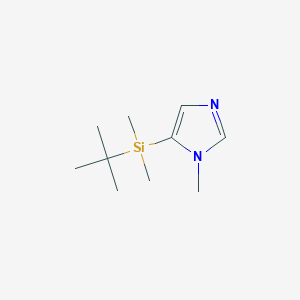
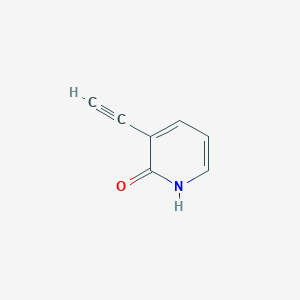
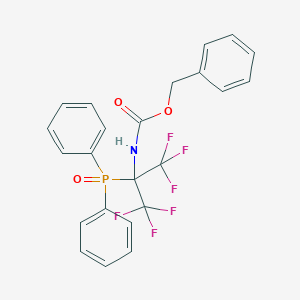
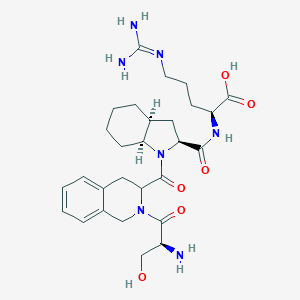
![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)
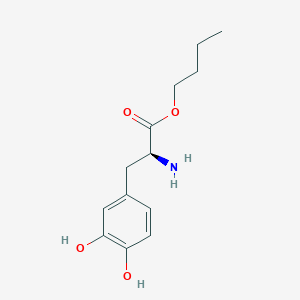
![2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B136210.png)
